![molecular formula C12H16N2O3S B2494554 4-methyl-N'-(2H-pyran-4(3H,5H,6H)-ylidene)benzenesulfonohydrazide CAS No. 1240042-12-9](/img/structure/B2494554.png)
4-methyl-N'-(2H-pyran-4(3H,5H,6H)-ylidene)benzenesulfonohydrazide
Overview
Description
4-methyl-N'-(2H-pyran-4(3H,5H,6H)-ylidene)benzenesulfonohydrazide, also known as MPBH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPBH is a yellow crystalline powder with a molecular formula of C14H13N3O3S and a molecular weight of 311.34 g/mol.
Mechanism of Action
The mechanism of action of 4-methyl-N'-(2H-pyran-4(3H,5H,6H)-ylidene)benzenesulfonohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. 4-methyl-N'-(2H-pyran-4(3H,5H,6H)-ylidene)benzenesulfonohydrazide has been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. MMPs are implicated in various pathological conditions, including cancer, inflammation, and cardiovascular diseases. 4-methyl-N'-(2H-pyran-4(3H,5H,6H)-ylidene)benzenesulfonohydrazide has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
4-methyl-N'-(2H-pyran-4(3H,5H,6H)-ylidene)benzenesulfonohydrazide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-methyl-N'-(2H-pyran-4(3H,5H,6H)-ylidene)benzenesulfonohydrazide can induce apoptosis (programmed cell death) in cancer cells and inhibit the replication of viruses and bacteria. 4-methyl-N'-(2H-pyran-4(3H,5H,6H)-ylidene)benzenesulfonohydrazide has also been reported to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications. In animal studies, 4-methyl-N'-(2H-pyran-4(3H,5H,6H)-ylidene)benzenesulfonohydrazide has been found to exhibit antitumor activity and reduce the severity of inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
4-methyl-N'-(2H-pyran-4(3H,5H,6H)-ylidene)benzenesulfonohydrazide has several advantages for lab experiments, including its low toxicity, high solubility, and stability under various conditions. However, 4-methyl-N'-(2H-pyran-4(3H,5H,6H)-ylidene)benzenesulfonohydrazide has some limitations, including its relatively low yield in the synthesis process and its limited availability in the market. Moreover, the mechanism of action of 4-methyl-N'-(2H-pyran-4(3H,5H,6H)-ylidene)benzenesulfonohydrazide is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for the research on 4-methyl-N'-(2H-pyran-4(3H,5H,6H)-ylidene)benzenesulfonohydrazide. One direction is to investigate the mechanism of action of 4-methyl-N'-(2H-pyran-4(3H,5H,6H)-ylidene)benzenesulfonohydrazide in more detail, to better understand its potential therapeutic applications. Another direction is to explore the use of 4-methyl-N'-(2H-pyran-4(3H,5H,6H)-ylidene)benzenesulfonohydrazide in combination with other drugs or therapies, to enhance its efficacy and reduce potential side effects. Moreover, the use of 4-methyl-N'-(2H-pyran-4(3H,5H,6H)-ylidene)benzenesulfonohydrazide in agriculture and material science may also be further explored, to develop novel applications in these fields.
Scientific Research Applications
4-methyl-N'-(2H-pyran-4(3H,5H,6H)-ylidene)benzenesulfonohydrazide has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 4-methyl-N'-(2H-pyran-4(3H,5H,6H)-ylidene)benzenesulfonohydrazide has been found to exhibit anticancer, antiviral, and antibacterial properties. It has also been reported to have anti-inflammatory and antioxidant effects. In agriculture, 4-methyl-N'-(2H-pyran-4(3H,5H,6H)-ylidene)benzenesulfonohydrazide has been studied for its potential use as a plant growth regulator and pesticide. In material science, 4-methyl-N'-(2H-pyran-4(3H,5H,6H)-ylidene)benzenesulfonohydrazide has been used as a building block for the synthesis of novel organic materials.
properties
IUPAC Name |
4-methyl-N-(oxan-4-ylideneamino)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-10-2-4-12(5-3-10)18(15,16)14-13-11-6-8-17-9-7-11/h2-5,14H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRSKHRTTAZWRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N'-(oxan-4-ylidene)benzene-1-sulfonohydrazide |
Synthesis routes and methods
Procedure details
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